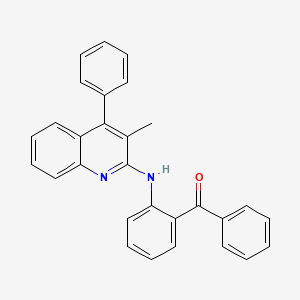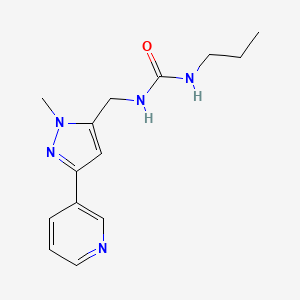
1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea, also known as MP-10, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. It has been shown to have promising effects in preclinical studies and is currently being investigated for its potential use in clinical trials.
Wissenschaftliche Forschungsanwendungen
Environmental and Health Monitoring
1-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea may have implications in the monitoring and analysis of environmental and health-related studies. For instance, it is structurally related to chemicals studied for their environmental presence and impact on human health, particularly in the context of exposure to certain pesticides and carcinogens. In a study by Babina et al. (2012), liquid chromatography/tandem mass spectrometry was employed to measure metabolites of organophosphorus and pyrethroid compounds in urine samples, indicating exposure to neurotoxic insecticides in South Australian children (Babina et al., 2012). Similarly, Ushiyama et al. (1991) utilized HPLC to measure levels of carcinogenic heterocyclic amines in human urine, emphasizing continuous human exposure to these compounds through dietary sources (Ushiyama et al., 1991).
Toxicology and Safety Assessment
The compound's relevance is also apparent in toxicology and safety assessment. Langston et al. (1983) reported on individuals who developed parkinsonism after using an illicit drug, revealing the neurotoxic potential of certain pyridine derivatives (Langston et al., 1983). Tao et al. (2022) discussed the toxic effects of 5-amino-2-(trifluoromethyl)pyridine, highlighting the importance of understanding the toxicological profiles of such compounds for ensuring safety in industrial and pharmaceutical contexts (Tao et al., 2022).
Eigenschaften
IUPAC Name |
1-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-3-6-16-14(20)17-10-12-8-13(18-19(12)2)11-5-4-7-15-9-11/h4-5,7-9H,3,6,10H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDUMOLYEVINPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-propylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

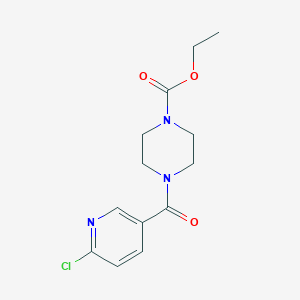
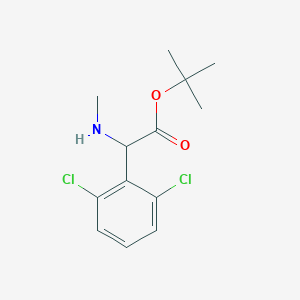
![2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide](/img/structure/B2648195.png)
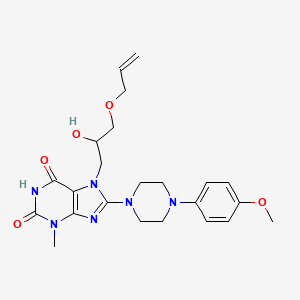
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2648197.png)
![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2648200.png)
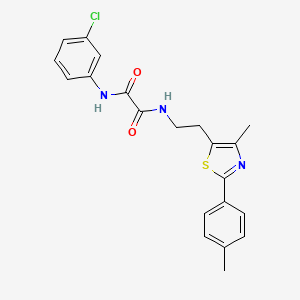

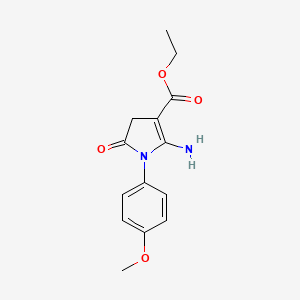
![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)
![N-butyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2648208.png)
